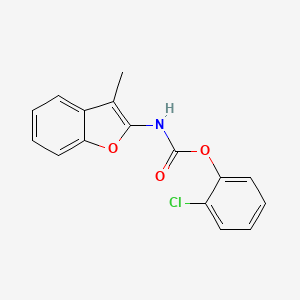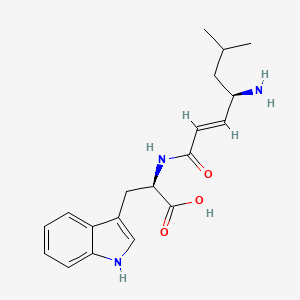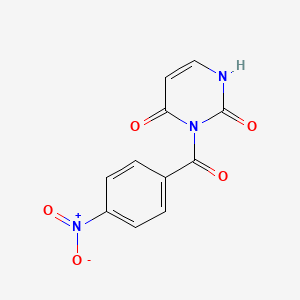
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a nitrobenzoyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-nitrobenzoic acid with pyrimidine-2,4-dione under specific reaction conditions. One common method involves the use of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups using electrophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Electrophiles such as halogens or alkyl groups in the presence of a Lewis acid catalyst.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 3-(4-Aminobenzoyl)pyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted pyrimidine derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
科学研究应用
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and signaling pathways makes it a candidate for drug development.
Industry: Utilized in the development of functional materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound can inhibit enzymes involved in inflammatory and cancer-related pathways, such as cyclooxygenase (COX) and tyrosine kinases. Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity.
1H-Pyrrolo[2,3-b]pyridine: Potent fibroblast growth factor receptor inhibitor.
Pyrazolo[4,3-d]pyrimidine: Exhibits anti-inflammatory and anticancer properties.
Uniqueness
3-(4-Nitrobenzoyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and biological activity
属性
CAS 编号 |
90330-18-0 |
|---|---|
分子式 |
C11H7N3O5 |
分子量 |
261.19 g/mol |
IUPAC 名称 |
3-(4-nitrobenzoyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7N3O5/c15-9-5-6-12-11(17)13(9)10(16)7-1-3-8(4-2-7)14(18)19/h1-6H,(H,12,17) |
InChI 键 |
AFWPGXYENTXHHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)N2C(=O)C=CNC2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-Anilino-2-ethoxy-4-methylphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid](/img/structure/B12902171.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
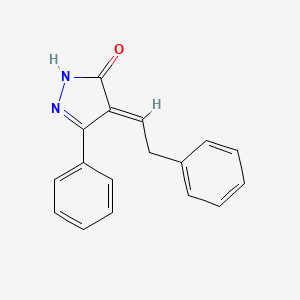
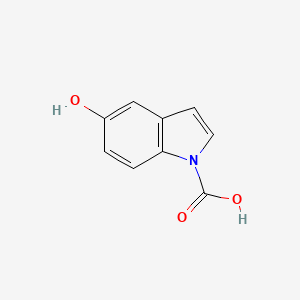

![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)
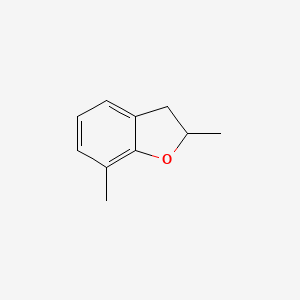

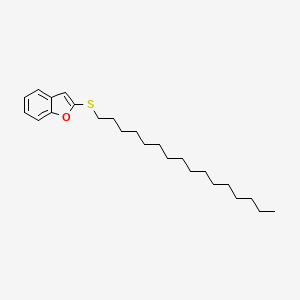
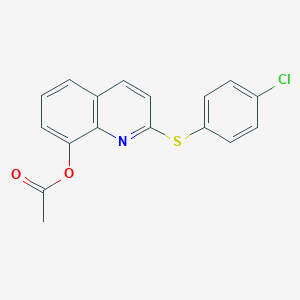

![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
